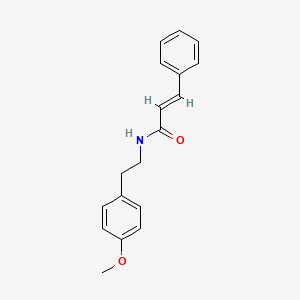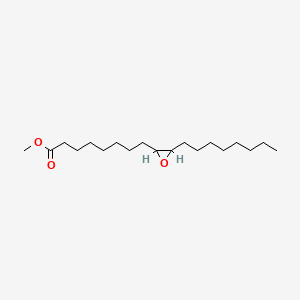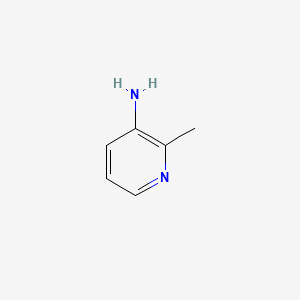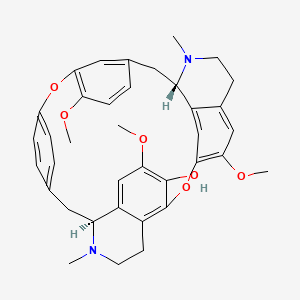
Thalmine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalmine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Applications De Recherche Scientifique
Chemical Structure and Properties
- Thalmine is identified as a bis-benzylisoquinoline base. Its structure includes 2-methoxy-1-1′-diphenyloxide-4′,5-dicarboxylic acid and it is closely related to other compounds like O-methylthalmine and O-methyloxyacanthine (Telezhenetskaya, Ismailov, & Yunusov, 1966).
Ethnomedicinal Uses
- Thalmine's ethnobotanical applications are seen in traditional healthcare practices, such as those of the Tharus in Nepal, indicating its importance in traditional medicine systems (Ghimire & Bastakoti, 2009).
Genomic Research Applications
- ThaleMine is a data warehouse integrating genomic information for Arabidopsis thaliana, a model plant in genomic studies. This indicates the role of thalmine-related research in plant genomics and data integration (Krishnakumar et al., 2016).
Alzheimer's Disease Research
- Tacrine, chemically related to thalmine, has been studied for its potential use in treating Alzheimer's disease (Summers et al., 1986).
Pharmacological Properties
- Thalmine and its derivatives have been researched for various pharmacological properties, including effects on the brain and potential therapeutic applications (Tavitian et al., 1993).
Molecular Composition Studies
- The molecular composition of thalmine and its derivatives has been investigated, highlighting its complex chemical nature and potential pharmacological uses (Bick, Douglas, & Taylor, 1969).
Potential Hypotheses for New Uses
- Studies have explored generating hypotheses for new therapeutic uses of thalidomide, a compound chemically related to thalmine, suggesting its potential in treating various diseases (Weeber et al., 2003).
Immunomodulatory Properties
- Research on thalmine-related compounds has shown that they can have immunomodulatory properties, affecting natural killer cell activity and providing insights into their role in immune system regulation (Krishnaraj, 1991).
Alkaloid Chemistry and Pharmacology
- The chemistry and pharmacology of thalmine alkaloids have been reviewed, highlighting their pharmacological importance and diverse applications (Schiff, 1996).
Propriétés
Numéro CAS |
7682-65-7 |
|---|---|
Nom du produit |
Thalmine |
Formule moléculaire |
C37H40N2O6 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(12S,25S)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m0/s1 |
Clé InChI |
CASHVZNATRNXDE-KYJUHHDHSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



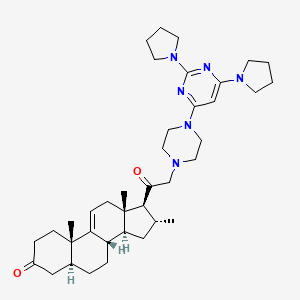
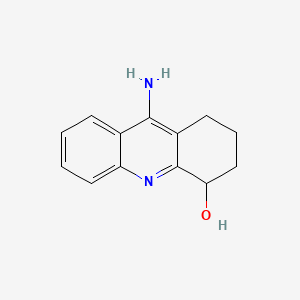
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)
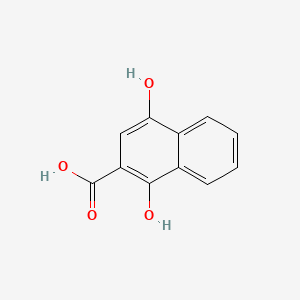
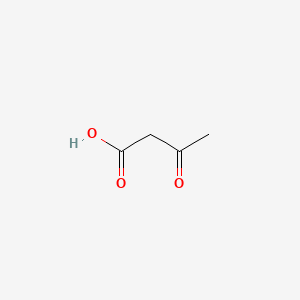
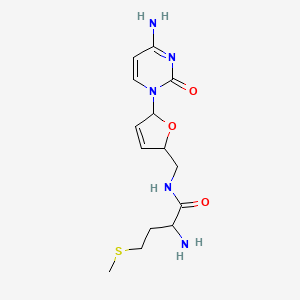
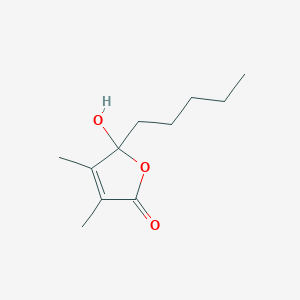
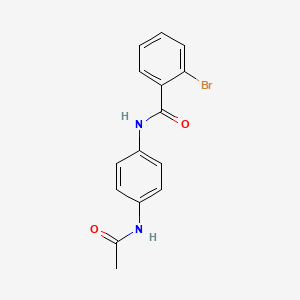
![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
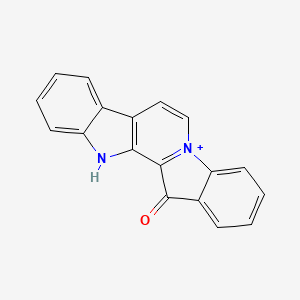
![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)
